
(4-Cyclopropyl-2-methylphenyl)methanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
The chemical reactions involving “(4-Cyclopropyl-2-methylphenyl)methanamine;hydrochloride” are not explicitly mentioned in the available resources. The reactivity of a compound is influenced by its molecular structure, particularly the presence and position of functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include aspects such as molecular weight, physical form, storage temperature, and purity .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Reactions
Research on compounds structurally related to (4-Cyclopropyl-2-methylphenyl)methanamine; hydrochloride has focused on their synthesis and chemical properties. For instance, cyclopropenone oximes and their reactions with isocyanates to yield 1:2 addition products, 4,6-diazaspiro[2.3]hexenones, demonstrate the versatility of cyclopropyl-containing compounds in organic synthesis (Yoshida et al., 1988). Similarly, the oxidative cyclization of N-phenyl-3-methylthiopropylamines to form N-phenyl-S-methylisothiazolidinium derivatives showcases the potential for creating complex structures from simple cyclopropylamine precursors (Swank & Lambeth, 1983).
Pharmacological Potential
Studies on analogues of methamphetamine, like 2-Methiopropamine, which is a thiophene analogue, indicate that cyclopropylamine derivatives can be of interest in pharmacological research, particularly in understanding metabolism and potential psychoactive effects (Welter et al., 2013). Another example includes the synthesis of N-[1-2H]- and N-[1-3H]-cyclopropylbenzylamine and its potential use in radiopharmaceuticals or as a tracer in biological systems, highlighting the importance of cyclopropylamines in developing diagnostic tools or treatments (Silverman & Hoffman, 1981).
Chemical Modifications and Derivatives
Research into the synthesis of branched tryptamines via the Domino Cloke-Stevens/Grandberg rearrangement, where cyclopropylketone arylhydrazones are key intermediates, demonstrates the chemical utility of cyclopropyl-containing compounds in creating bioactive molecules (Salikov et al., 2017). This method's effectiveness in synthesizing enantiomerically pure tryptamine derivatives showcases the potential for creating pharmacologically relevant compounds.
Luminescent Materials
Investigations into luminescent properties of mono- and binuclear cyclometalated platinum(II) complexes, involving cyclopropyl-containing ligands, indicate the application of these compounds in the development of new luminescent materials, which could be useful in sensors, organic light-emitting diodes (OLEDs), and other photonic devices (Lai et al., 1999).
Safety And Hazards
The safety and hazards of a compound are typically represented by its hazard statements and precautionary statements. For “(4-Cyclopropyl-2-methylphenyl)methanamine;hydrochloride”, the hazard statements are H315, H319, H335, indicating that it causes skin irritation, eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
(4-cyclopropyl-2-methylphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-8-6-10(9-2-3-9)4-5-11(8)7-12;/h4-6,9H,2-3,7,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKFTUPQAUSCDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CC2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclopropyl-2-methylphenyl)methanamine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

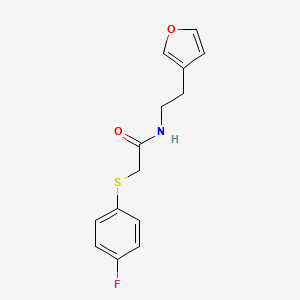
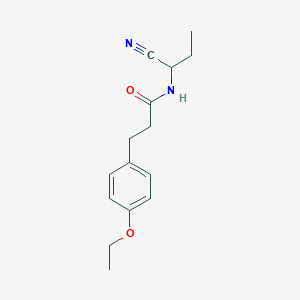
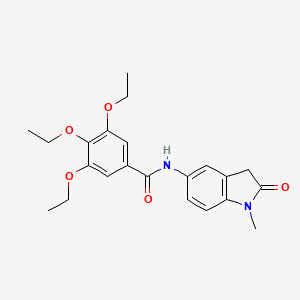
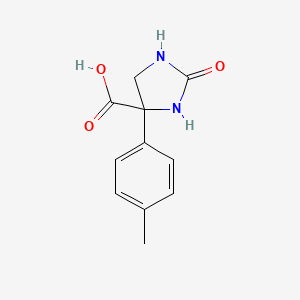


![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-(methylthio)benzamide](/img/structure/B2990316.png)
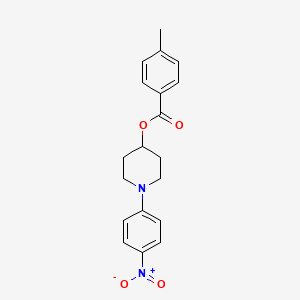
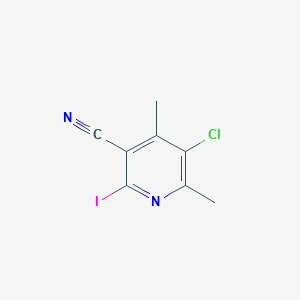
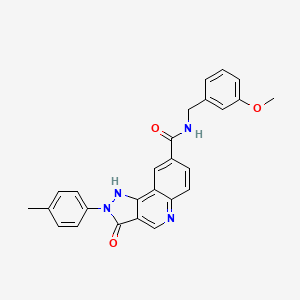
![4-chloro-2-({[2-(1H-indol-3-yl)ethyl]imino}methyl)benzenol](/img/structure/B2990323.png)

![(3-Chloro-6,8-dihydro-5H-pyrido[3,4-c]pyridazin-7-yl)-(3-methyl-1-adamantyl)methanone](/img/structure/B2990325.png)
![4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1H-pyrimidin-6-one](/img/structure/B2990327.png)